2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile 2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640945-92-0
VCID: VC11853140
InChI: InChI=1S/C18H20N6S/c1-25-18-21-15(14-2-3-14)11-17(22-18)24-8-6-23(7-9-24)16-10-13(12-19)4-5-20-16/h4-5,10-11,14H,2-3,6-9H2,1H3
SMILES: CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4
Molecular Formula: C18H20N6S
Molecular Weight: 352.5 g/mol

2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

CAS No.: 2640945-92-0

Cat. No.: VC11853140

Molecular Formula: C18H20N6S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile - 2640945-92-0

Specification

CAS No. 2640945-92-0
Molecular Formula C18H20N6S
Molecular Weight 352.5 g/mol
IUPAC Name 2-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Standard InChI InChI=1S/C18H20N6S/c1-25-18-21-15(14-2-3-14)11-17(22-18)24-8-6-23(7-9-24)16-10-13(12-19)4-5-20-16/h4-5,10-11,14H,2-3,6-9H2,1H3
Standard InChI Key PVQDZFATLDVNBZ-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4
Canonical SMILES CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has a molecular formula of C₁₈H₂₀N₆S and a molecular weight of 352.5 g/mol. Its IUPAC name reflects the integration of three key structural components:

  • A pyrimidine ring substituted at positions 2 and 6 with methylsulfanyl (-SMe) and cyclopropyl groups.

  • A piperazine linker at position 4 of the pyrimidine.

  • A pyridine-4-carbonitrile group attached to the piperazine .

Spectral Characterization

Key spectral data includes:

  • ¹H NMR: Signals for cyclopropyl protons (δ 1.0–1.2 ppm), methylsulfanyl (δ 2.5 ppm), piperazine protons (δ 2.8–3.5 ppm), and pyridine-carbonitrile protons (δ 7.5–8.5 ppm).

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 353.2, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Pyrimidine Core Formation: 6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine is synthesized via cyclocondensation of thiourea with cyclopropylacetonitrile derivatives under acidic conditions .

  • Piperazine Introduction: The pyrimidine intermediate undergoes nucleophilic substitution with piperazine in dichloromethane or 1,4-dioxane, often catalyzed by triethylamine or DIPEA .

  • Pyridine-Carbonitrile Coupling: The final step involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine-4-carbonitrile group .

Table 1: Representative Synthesis Conditions

StepReagents/CatalystsSolventTemperatureYield
1Thiourea, HClEtOHReflux75%
2Piperazine, DIPEADCMRT85%
3Pd(PPh₃)₄, K₂CO₃Toluene110°C65%

Challenges and Solutions

  • Low Solubility: The piperazine-pyrimidine intermediate exhibits poor solubility in polar solvents, necessitating the use of DMF or DMSO for coupling reactions .

  • Byproduct Formation: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 10:1) is critical to isolate the final product.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Calculated LogP values range from 2.59 (iLOGP) to 1.15 (XLOGP3), indicating moderate lipophilicity.

  • Aqueous Solubility: Poor solubility in water (1.55 mg/mL) but improved in DMSO (>10 mM).

Stability

  • Thermal Stability: Stable up to 200°C (TGA data).

  • Photostability: Degrades under UV light (λ = 254 nm), requiring storage in amber vials.

Comparative Analysis with Analogues

Table 2: Biological Activity of Selected Analogues

CompoundTarget KinaseIC₅₀ (nM)Cell Line Activity
This CompoundCDK4/630–100MCF-7, A549
PD-0332991 (Palbociclib)CDK4/611–15Multiple
7x (PMC3983396)Multikinase50–200HCT116, MM1S

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